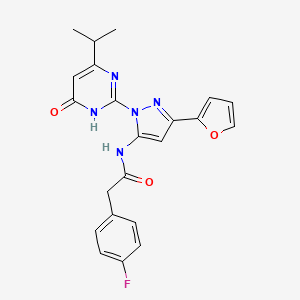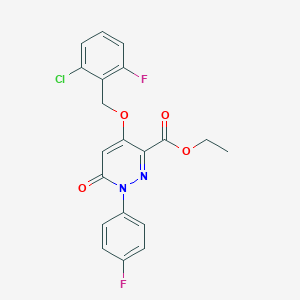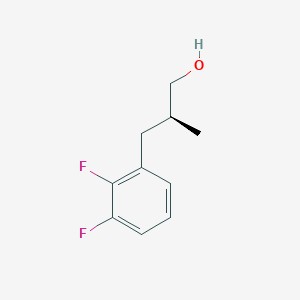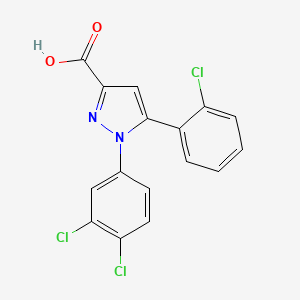
3-(1-(5-chloro-6-hydroxynicotinoyl)piperidin-4-yl)-6-fluoroquinazoline-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(1-(5-chloro-6-hydroxynicotinoyl)piperidin-4-yl)-6-fluoroquinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C19H16ClFN4O4 and its molecular weight is 418.81. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Luminescent Properties and Photo-Induced Electron Transfer
Compounds with naphthalimide and piperazine substituents exhibit notable luminescent properties, useful in pH probe applications and studying photo-induced electron transfer (PET) processes. The fluorescence quantum yields and free energy of charge separation studies indicate these compounds’ potential in fluorescence-based sensors and bioimaging technologies (Gan et al., 2003).
Synthetic Methodologies and Chemical Transformations
Research on pyrazine chemistry has highlighted thermal eliminations from dihydropyrazines, which are fundamental reactions in synthetic organic chemistry, contributing to the development of new synthetic routes for complex molecules (Blake et al., 1972).
Antagonist Activity in Biological Systems
Studies on 1,2,4-triazol-3(2H)-one and 1,3,5-triazine-2,4(3H)-dione derivatives, incorporating piperidine groups, have demonstrated significant antagonist activity against 5-HT2 receptors. Such compounds are valuable for understanding neurotransmitter systems and developing new therapeutic agents (Watanabe et al., 1992).
Crystal Structures and Material Sciences
The crystal structures of piperazine-related compounds offer insights into molecular interactions and packing, which are critical for the design of materials with specific physical properties (Ullah & Altaf, 2014).
Fluorescent Ligands for Receptor Studies
Environment-sensitive fluorescent ligands based on 1-arylpiperazine structure have been synthesized for high-affinity binding to 5-HT(1A) receptors, demonstrating their utility in receptor localization and signaling studies (Lacivita et al., 2009).
Anticancer Activities
Derivatives of quinolinedione, similar in structure to the query compound, have shown anticancer activities, emphasizing the role of these compounds in developing novel anticancer therapies. Specifically, their interaction with cell cycle proteins and signaling pathways offers a route to targeted cancer treatments (Hsu et al., 2008).
Properties
IUPAC Name |
3-[1-(5-chloro-6-oxo-1H-pyridine-3-carbonyl)piperidin-4-yl]-6-fluoro-1H-quinazoline-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClFN4O4/c20-14-7-10(9-22-16(14)26)17(27)24-5-3-12(4-6-24)25-18(28)13-8-11(21)1-2-15(13)23-19(25)29/h1-2,7-9,12H,3-6H2,(H,22,26)(H,23,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFNWOSAQAHQVPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)C3=C(C=CC(=C3)F)NC2=O)C(=O)C4=CNC(=O)C(=C4)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClFN4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-bromo-N-[4-(1,1-dioxothiazinan-2-yl)phenyl]benzamide](/img/structure/B2751109.png)
![1-(tert-butyl)-4-methyl-6-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2751111.png)
![4-(4-fluorophenyl)-N-[2-(trifluoromethyl)phenyl]piperazine-1-carbothioamide](/img/structure/B2751112.png)

![(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-2-yl)(4-(3,4,5-trimethoxybenzoyl)piperazin-1-yl)methanone](/img/structure/B2751116.png)

![N-(2-ethylphenyl)-2-((5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide](/img/structure/B2751119.png)
![6-(1-(4-methoxyphenyl)ethyl)-3-(pyridin-2-yl)isothiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2751123.png)

![4-chloro-N-{2-[4-(4-methoxyphenyl)piperazine-1-carbonyl]-1H-indol-3-yl}benzamide](/img/structure/B2751125.png)



